Quantified Flavor and Odor Potency: Ethyl Maltol's Superior Enhancement Power
Ethyl Maltol demonstrates a significantly higher flavor-enhancing potency compared to its natural analog, Maltol. This is a key differentiating factor for formulators aiming for intense sweetness or caramel notes with lower ingredient usage. Multiple sources consistently report that Ethyl Maltol's flavor-enhancing power is 4 to 6 times greater than that of Maltol [1]. The 2025 synthesis study from the Beilstein Journal quantifies this as a '6-times higher flavor-enhancing power compared to its naturally occurring congener maltol' [2]. The odor threshold for Ethyl Maltol in air is reported as approximately 20-40 ppb, whereas Maltol's threshold is cited as an order of magnitude higher, although a precise numeric comparison is difficult to establish across all sources [3].
| Evidence Dimension | Flavor and Odor Potency |
|---|---|
| Target Compound Data | Flavor-enhancing power: 6x (relative) |
| Comparator Or Baseline | Maltol (CAS 118-71-8): Flavor-enhancing power: 1x (relative) |
| Quantified Difference | Ethyl Maltol is 4-6 times more potent than Maltol |
| Conditions | General flavor and fragrance formulation; sensory evaluation studies. |
Why This Matters
The 4-6x greater potency means less Ethyl Maltol is required to achieve the same sensory impact, which can translate to lower usage rates and potential cost savings in formulations where a pronounced sweet or caramel character is desired.
- [1] Ataman Kimya. Ethyl Maltol Technical Information. View Source
- [2] Plangger, I., et al. One-pot synthesis of ethylmaltol from maltol. Beilstein J. Org. Chem. 2025, 21, 2755–2760. View Source
- [3] Scentspiracy. Maltol vs Ethyl Maltol: Technical & Sensory Comparison for Modern Gourmand Perfumery. View Source
